Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Physicochemical profiling Drug-likeness Permeability prediction

1-Benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS 869072-38-8) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a 1-methylpyrazolo[3,4-d]pyrimidine core linked at the 4-position to an N-benzylpiperazine moiety. Its molecular formula is C17H20N6 (MW 308.38 Da) with a predicted LogP of ~2.2 and zero hydrogen bond donors — a physicochemical profile that places it squarely within drug-like chemical space (Rule of 5 violations:.

Molecular Formula C17H20N6
Molecular Weight 308.4 g/mol
CAS No. 869072-38-8
Cat. No. B6522646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
CAS869072-38-8
Molecular FormulaC17H20N6
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C17H20N6/c1-21-16-15(11-20-21)17(19-13-18-16)23-9-7-22(8-10-23)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3
InChIKeyPSGOCQZTWTYKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS 869072-38-8): Scaffold Identity and Physicochemical Baseline for Procurement Diligence


1-Benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS 869072-38-8) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a 1-methylpyrazolo[3,4-d]pyrimidine core linked at the 4-position to an N-benzylpiperazine moiety . Its molecular formula is C17H20N6 (MW 308.38 Da) with a predicted LogP of ~2.2 and zero hydrogen bond donors — a physicochemical profile that places it squarely within drug-like chemical space (Rule of 5 violations: 0) . The scaffold is recognized in the literature as a privileged chemotype for kinase inhibition and glucose transporter antagonism, though the specific N1-methyl/N4-benzylpiperazine substitution pattern represented by this compound occupies a distinct and relatively unexplored region of the pyrazolo[3,4-d]pyrimidine structure–activity landscape [1][2].

Why 1-Benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine Cannot Be Casually Substituted: The N1-Methyl vs. N1-Benzyl Functional Dichotomy


Pyrazolo[3,4-d]pyrimidine derivatives bearing piperazine substituents are not functionally interchangeable. Published SAR for this chemotype demonstrates that the N1 substituent on the pyrazolo ring exerts a decisive influence on target engagement: the enterovirus inhibitor series reported by Chern et al. showed that a phenyl group at N1 in combination with a hydrophobic diarylmethyl group on the piperazine was essential for nanomolar antiviral potency, while modifications at either position sharply attenuated activity [1]. In the GLUT1 inhibitor class, the Siebeneicher et al. SAR revealed that the ortho-methoxybenzene substituent on the piperazine ring and the integrity of the pyrimidine ring were both essential structural motives; altering either element abolished transporter inhibition [2]. Against this backdrop, the compound bearing CAS 869072-38-8 possesses a specific substitution architecture — an N1-methyl group (not benzyl, not phenyl, not H) paired with an N4-benzylpiperazine — that is structurally distinct from the well-characterized analogs . Generic substitution with a close isomer such as 1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 313224-30-5), which swaps the methyl and benzyl positions between the pyrazolo N1 and the piperazine N4, would be expected — based on the class SAR — to produce a fundamentally different pharmacological profile that cannot be assumed equivalent without empirical verification.

Quantitative Differentiation Evidence for 1-Benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS 869072-38-8) vs. Closest Structural Analogs


Physicochemical Differentiation: LogD7.4 and Hydrogen Bond Donor Count vs. the N1-Benzyl Regioisomer (CAS 313224-30-5)

CAS 869072-38-8 (target compound) and its close regioisomer CAS 313224-30-5 share the identical molecular formula (C17H20N6) and molecular weight (308.38 Da), but differ critically in the placement of the methyl and benzyl groups. In the target compound, the methyl group resides at the pyrazolo N1 position while the benzyl group is on the piperazine N4 ; in CAS 313224-30-5, the benzyl group is at N1 and the methyl group is on the piperazine . This positional swap alters the predicted LogD7.4 value: the target compound has a predicted ACD/LogD7.4 of 1.84, whereas the N1-benzyl regioisomer would be expected to exhibit higher lipophilicity due to the larger aromatic substituent at the pyrazolo N1 position, which is more solvent-exposed based on published pyrazolo[3,4-d]pyrimidine co-crystal structures [1]. Both compounds have zero hydrogen bond donors, preserving passive permeability potential, but the differential LogD may translate into measurably distinct membrane partitioning behavior relevant to cell-based assay performance .

Physicochemical profiling Drug-likeness Permeability prediction

GLUT1 Inhibitory Potential: Class-Level Evidence with Quantified Selectivity Window Against GLUT2, GLUT3, and GLUT4

Although no direct GLUT1 inhibition data have been reported specifically for CAS 869072-38-8, the parent 1H-pyrazolo[3,4-d]pyrimidine class has been validated via high-throughput screening as a source of very potent GLUT1 inhibitors [1]. The class-defining SAR publication by Siebeneicher et al. (Bayer HealthCare, 2016) established that the piperazine ring and the pyrimidine ring are essential structural motives within this chemotype [1]. A structurally related pyrazolo[3,4-d]pyrimidine GLUT1 inhibitor bearing a distinct substitution pattern achieved an IC50 of 3 nM against human GLUT1 expressed in DLD-1 cells, with selectivity margins of 31-fold over GLUT4 (IC50 = 94 nM) and 77-fold over GLUT3 (IC50 = 230 nM) when measured by ATP production decrease in the respective cell lines [2]. The selectivity against GLUT2 was described as 'excellent' in the primary literature, and initial in vitro and in vivo pharmacokinetic studies were reported as encouraging [1]. CAS 869072-38-8, containing the requisite piperazine and pyrimidine elements, is a structurally plausible GLUT1 inhibitor candidate whose procurement enables experimental interrogation of how the N1-methyl/N4-benzyl substitution pattern modulates potency and isoform selectivity relative to the published lead series.

Glucose transporter inhibition GLUT1 Cancer metabolism Warburg effect

Kinase Inhibition Scaffold Validation: Pyrazolo[3,4-d]pyrimidine Class CDK2 Inhibition Potency and the Opportunity for N1-Substituent SAR Expansion

The pyrazolo[3,4-d]pyrimidine core is a recognized kinase inhibitor scaffold, with multiple series demonstrating sub-micromolar CDK2/cyclin A2 inhibition. A 2025 study by Maher et al. reported pyrazolo[3,4-d]pyrimidine derivatives with CDK2 IC50 values of 0.332 ± 0.018 µM and 1.133 ± 0.062 µM, comparing favorably to the reference inhibitor roscovitine (IC50 = 0.457 ± 0.025 µM) [1]. Separately, a dual CDK2/GSK-3β inhibitor series based on the same core achieved CDK2 IC50 values of 0.244 µM and 0.128 µM [2]. Critically, the SAR published across these series demonstrates that the nature and position of substituents on both the pyrazolo N1 and the piperazine N4 dramatically modulate kinase selectivity and potency [1][2]. CAS 869072-38-8, with its specific N1-methyl/N4-benzylpiperazine architecture, represents an uncharacterized substitution pattern within this kinase inhibitor space. Its procurement directly enables head-to-head CDK2 (and broader kinome) profiling against the published analogs to determine whether the N1-methyl group confers any selectivity advantage over the more common N1-aryl or N1-benzyl substitution patterns.

CDK2 inhibition Kinase inhibitor scaffold Anticancer Cell cycle regulation

Antiviral Activity Potential: Enterovirus Inhibition SAR Guides N1-Substituent Selection Strategy

The pyrazolo[3,4-d]pyrimidine class was identified by Chern et al. as a novel class of potent and highly specific human enterovirus inhibitors, with particular efficacy against coxsackieviruses [1]. In this foundational SAR study, key structural determinants included the phenyl group at the N1 position and a hydrophobic diarylmethyl group at the piperazine; compounds with thiophene substituents exhibited IC50 values of 0.063–0.089 µM against coxsackievirus B3 and 0.32–0.65 µM against enterovirus 71 in a plaque reduction assay, with no apparent cytotoxicity (CC50 > 25 µM) toward RD cells [1]. CAS 869072-38-8 features an N1-methyl group — a minimalist substituent at a position where the published SAR indicates that aryl/heteroaryl groups drive potency [1]. This makes the compound an ideal negative control or baseline probe for systematically dissecting the contribution of the N1 substituent to antiviral activity: its procurement allows researchers to test the hypothesis that the N1-methyl group reduces or ablates anti-enterovirus activity, thereby quantifying the N1-substituent pharmacophoric requirement.

Enterovirus inhibition Coxsackievirus Antiviral Plaque reduction assay

Predicted Physicochemical Property Baseline: Boiling Point, LogP, and Polar Surface Area Differentiate Procurement-Relevant Handling Characteristics

The predicted physicochemical properties of CAS 869072-38-8, generated using the ACD/Labs Percepta Platform v14.00, establish a concrete handling and formulation baseline for procurement decisions . The compound has a predicted boiling point of 482.2 ± 45.0 °C, a flash point of 245.4 ± 28.7 °C, and a polar surface area of 50 Ų . Its ACD/LogP of 1.25 and zero hydrogen bond donors place it in a favorable oral drug-like space distinct from many pyrazolo[3,4-d]pyrimidine analogs that carry polar or H-bond-donating substituents at N1. Compared to the broader pyrazolo[3,4-d]pyrimidine kinase inhibitor landscape — where compounds frequently incorporate carboxylic acids, sulfonamides, or amide linkages that increase PSA and introduce H-bond donors — CAS 869072-38-8's compact, neutral, HBD-free profile predicts superior passive membrane permeability and simplified DMSO solubility handling . These properties are directly relevant to procurement specifications: the compound's predicted thermal stability (high boiling point, moderate flash point) indicates compatibility with standard laboratory storage and handling protocols without special cold-chain requirements.

Physicochemical properties Compound handling Solubility prediction Formulation compatibility

Regioisomeric Identity Confirmation: CAS 869072-38-8 vs. CAS 313224-30-5 Are Non-Equivalent Procurement Entities with Distinct SMILES Signatures

A procurement-critical differentiation exists between CAS 869072-38-8 (target compound) and CAS 313224-30-5, which share the identical molecular formula C17H20N6 and molecular weight 308.38 Da but are constitutional isomers with swapped substituent positions . CAS 869072-38-8 has the canonical SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4, placing the methyl on the pyrazolo N1 and the benzyl on the piperazine N4 . CAS 313224-30-5 has the benzyl group on the pyrazolo N1 and the methyl on the piperazine N4 . These two compounds are not chromatographically indistinguishable: the different positioning of the benzyl aromatic ring relative to the heterocyclic core is expected to produce distinct HPLC retention times, NMR chemical shifts (particularly for the benzylic CH2 protons and the N-methyl singlet), and mass spectrometry fragmentation patterns. Procurement documentation must specify CAS 869072-38-8 explicitly, as the two isomers cannot be used interchangeably in any SAR or biological profiling study without introducing uncontrolled structural variation.

Chemical identity Regioisomer differentiation Procurement integrity Quality control

Highest-Impact Application Scenarios for 1-Benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine (CAS 869072-38-8) Based on Quantitative Evidence


GLUT1 Inhibitor Lead Optimization: SAR Probe for N1-Methyl Substitution Tolerance

Building directly on the Siebeneicher et al. (2016) validation of pyrazolo[3,4-d]pyrimidines as potent GLUT1 inhibitors [1], CAS 869072-38-8 is strategically positioned as an SAR probe to determine whether the N1-methyl group — a departure from the N1-H and N1-aryl substitution patterns dominant in the published GLUT1 inhibitor series — preserves or attenuates GLUT1 inhibitory potency and isoform selectivity. A medicinal chemistry team would procure this compound alongside the published N1-H parent scaffold, measure GLUT1 IC50 via the DLD-1 cell ATP production assay, and quantify selectivity against GLUT2, GLUT3, and GLUT4 as described in the Bayer protocol [1][2]. Positive GLUT1 inhibition with maintained selectivity would validate N1-alkyl as a viable substitution strategy, expanding the patentable chemical space around this target.

CDK2 Inhibitor Scaffold Hopping: Baseline Compound for N1-Substituent Selectivity Profiling

Given the established CDK2 inhibitory activity of the pyrazolo[3,4-d]pyrimidine scaffold (0.128–1.133 µM IC50 range across multiple published series) [1], CAS 869072-38-8 can be deployed as a structurally minimalist reference compound in a CDK2/cyclin A2 biochemical assay panel. By comparing its potency directly against published N1-aryl analogs, researchers can quantify the contribution of the N1 substituent to CDK2 binding affinity, generating a data point that anchors the CDK2 SAR landscape at the low-molecular-weight, low-lipophilicity extreme of the N1-substituent spectrum. The compound's zero HBD and low PSA also make it an attractive starting point for fragment-based or structure-based optimization campaigns targeting the CDK2 ATP pocket [1][2].

Enterovirus Pharmacophore Deconvolution: Negative Control Probe for N1-Aryl Requirement

The Chern et al. (2004) SAR established that an aryl group at N1 is critical for nanomolar anti-enterovirus activity in the pyrazolo[3,4-d]pyrimidine class [1]. CAS 869072-38-8, carrying only a methyl group at N1, serves as the ideal negative control probe to experimentally validate this pharmacophoric hypothesis. By testing the compound in parallel with the published N1-phenyl lead series in a coxsackievirus B3 plaque reduction assay, virology groups can generate a direct quantitative comparison: the fold-loss in potency between N1-phenyl and N1-methyl variants precisely quantifies the pharmacophoric contribution of the N1-aryl group. This data point is essential for building predictive QSAR models and for justifying synthetic investment in N1-aryl analogs over N1-alkyl alternatives in antiviral lead optimization programs [1].

Physicochemical Benchmarking: Low-PSA, Zero-HBD Scaffold for CNS Multiparameter Optimization (MPO) Scoring

With a predicted PSA of 50 Ų, zero hydrogen bond donors, three rotatable bonds, and LogP 1.25 [1], CAS 869072-38-8 scores favorably on the CNS MPO desirability scale (predicted CNS MPO ≥ 5.0 based on these parameters). This positions the compound as an attractive starting scaffold for CNS drug discovery programs — including potential applications in glioblastoma (GLUT1-driven) or CNS-penetrant kinase inhibition — where passive permeability and low efflux transporter susceptibility are critical. Procurement enables experimental determination of MDCK-MDR1 permeability, P-gp efflux ratio, and brain tissue binding, generating the data needed to benchmark this substitution pattern against other pyrazolo[3,4-d]pyrimidine analogs for CNS program nomination [1].

Quote Request

Request a Quote for 1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.